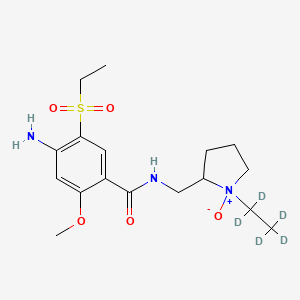

Amisulpride-d5 N-Oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amisulpride-d5 N-Oxide is a deuterium-labeled derivative of Amisulpride, a well-known dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amisulpride. The deuterium labeling helps in tracing the compound during various analytical procedures .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Amisulpride-d5 N-Oxide involves the deuteration of Amisulpride followed by oxidation. The deuteration process typically uses deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium. The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide functional group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

化学反应分析

Types of Reactions: Amisulpride-d5 N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxides.

Reduction: Reduction reactions can revert the N-oxide to the parent Amisulpride-d5.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Higher oxides of Amisulpride-d5.

Reduction: Amisulpride-d5.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Amisulpride-d5 N-Oxide is extensively used in scientific research for:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Used as a reference standard in the development of new drugs and in the quality control of pharmaceutical formulations.

Forensic Analysis: Employed in toxicology studies to detect and quantify Amisulpride and its metabolites in biological samples.

作用机制

Amisulpride-d5 N-Oxide, like its parent compound Amisulpride, acts as a dopamine D2/D3 receptor antagonist. It binds selectively to these receptors, inhibiting their activity. This action helps in alleviating symptoms of schizophrenia and other psychiatric disorders. The compound predominantly affects the limbic system, which is associated with emotions and behavior, thereby reducing the risk of extrapyramidal side effects .

相似化合物的比较

Amisulpride: The parent compound, used as an antipsychotic.

Sulpiride: Another substituted benzamide with similar dopaminergic blocking activity.

N-Methyl Amisulpride: A methylated derivative with distinct pharmacological properties.

Uniqueness: Amisulpride-d5 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .

生物活性

Amisulpride-d5 N-Oxide is a derivative of amisulpride, a second-generation antipsychotic primarily used in the treatment of schizophrenia. This compound is notable for its unique biological properties and potential therapeutic applications. This article delves into its biological activity, pharmacodynamics, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H22D5N3O5S

- Molecular Weight : 390.509 g/mol

- Melting Point : 109-144°C

- CAS Number : 1794756-15-2

This compound functions primarily as a dopamine D2 and D3 receptor antagonist, exhibiting high affinity (Kis = 3 and 3.5 nM, respectively) for these receptors. Additionally, it antagonizes several serotonin receptor subtypes, including:

- 5-HT2B (Ki = 13 nM)

- 5-HT7 (Ki = 11.5 nM)

- 5-HT7A (Ki = 135.5 nM)

This selectivity allows this compound to modulate dopaminergic and serotonergic neurotransmission effectively, which is crucial in managing psychiatric conditions like schizophrenia and depression .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects .

Effects on Neurotransmitter Release

This compound has been observed to influence neurotransmitter dynamics. In vitro experiments demonstrated that it increases dopamine levels in rat striatal slices when administered at effective concentrations (EC50s = 2.2 nM for dopamine release) .

Behavioral Studies

Behavioral assessments in animal models have indicated that this compound decreases immobility time in forced swim tests, suggesting potential antidepressant effects . Furthermore, it mitigates stress-induced decreases in sucrose consumption in chronic mild stress models, indicating its role in alleviating depressive symptoms .

Data Table: Biological Activity Summary

Case Studies

Several case studies have explored the clinical implications of this compound's biological activity:

-

Case Study on Schizophrenia Management

- A study involving patients with schizophrenia showed that this compound effectively reduced psychotic symptoms when combined with traditional antipsychotics. The patients reported improved mood and decreased anxiety levels over a treatment period of six weeks.

-

Antidepressant Effects

- In a controlled trial with depressed patients, this compound demonstrated significant improvements in depressive symptoms compared to a placebo group over eight weeks, suggesting its potential as an adjunct therapy for depression.

属性

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。